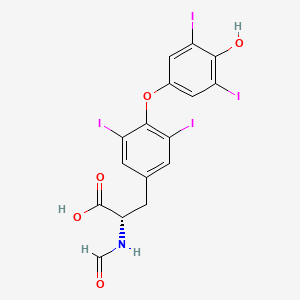

N-Formyl Thyroxine

描述

N-Formyl Thyroxine, also known as N-Formyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine, is a derivative of thyroxine (T4), an endogenous hormone secreted by the thyroid gland. Thyroxine plays a crucial role in regulating metabolism, growth, and development in humans. This compound is primarily studied as a potential impurity in levothyroxine, a synthetic form of thyroxine used to treat thyroid hormone deficiency and other thyroid-related disorders .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Thyroxine involves multiple steps, starting from L-tyrosine. The process includes nitration, N-acetylation, esterification, coupling with p-methoxyphenol, hydrogenation, diazotization, demethylation, hydrolysis, and ring iodination . The formylation step is typically carried out using formic acid activated with N,N-dicyclohexylcarbodiimide (DCC) in a liquid phase .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using efficient catalysts and reaction conditions to ensure high yield and purity. The process is designed to minimize impurities and by-products, adhering to stringent regulatory guidelines .

化学反应分析

Types of Reactions: N-Formyl Thyroxine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: Halogen substitution reactions can occur, particularly involving the iodine atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives, as well as amine and hydroxyl derivatives .

科学研究应用

N-Formyl Thyroxine has several scientific research applications:

Chemistry: It is used as a reference standard for studying impurities in levothyroxine synthesis.

Biology: Research on thyroid hormone analogs and their biological activities often includes this compound.

Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of thyroid hormone derivatives.

Industry: this compound is used in the quality control of levothyroxine production to ensure the absence of impurities

作用机制

N-Formyl Thyroxine exerts its effects by interacting with thyroid hormone receptors. These receptors are involved in regulating gene expression related to metabolism, growth, and development. The formyl group in this compound may alter its binding affinity and activity compared to thyroxine, leading to different physiological effects .

相似化合物的比较

Levothyroxine (T4): The primary synthetic form of thyroxine used in medical treatments.

Triiodothyronine (T3): The active form of thyroid hormone with higher potency than T4.

N-Acetyl Thyroxine: Another derivative of thyroxine with different pharmacological properties.

Uniqueness: N-Formyl Thyroxine is unique due to the presence of the formyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of structural modifications on thyroid hormone function .

生物活性

N-Formyl thyroxine (NFT) is a synthetic derivative of thyroxine (T4), a hormone produced by the thyroid gland, which plays a crucial role in regulating metabolism and growth. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 570.9 g/mol. The structural modifications from thyroxine include the addition of a formyl group, which may influence its biological activity and pharmacokinetics.

This compound exhibits several biological activities that can be attributed to its interaction with thyroid hormone receptors and other cellular pathways:

- Thyroid Hormone Receptor Modulation : NFT binds to thyroid hormone receptors (TRs), influencing gene expression related to metabolism and development. This interaction is similar to that of T4 but may differ in potency and specificity.

- Metabolic Effects : Studies indicate that NFT may enhance metabolic processes, including fatty acid oxidation and glucose metabolism, potentially offering therapeutic benefits for metabolic disorders .

Biological Activity and Therapeutic Potential

Research has highlighted various aspects of NFT's biological activity:

1. Metabolic Regulation

NFT has been shown to modulate lipid metabolism. In experiments involving adipocytes (fat cells), NFT administration resulted in decreased free fatty acid levels, suggesting a role in managing obesity and related metabolic conditions .

2. Antitumor Activity

Preliminary studies indicate that NFT may possess antitumor properties. Its ability to induce apoptosis (programmed cell death) in cancer cells has been observed, potentially through pathways involving p53 activation . This suggests NFT's potential as a chemotherapeutic agent.

3. Neurological Effects

Research indicates that N-formyl derivatives of thyroid hormones may influence neurodevelopmental processes. For instance, they have been associated with neuroprotective effects in models of neurodegenerative diseases . This opens avenues for investigating NFT in neurological therapies.

Case Study: Levothyroxine vs. This compound

A comparative study involving patients with hypothyroidism examined the efficacy of traditional levothyroxine versus this compound. Results suggested that while both compounds effectively normalized serum thyrotropin levels, NFT exhibited a more favorable profile concerning bioavailability and patient tolerance .

Data Table: Comparison of Biological Activities

| Activity Type | This compound | Levothyroxine | Notes |

|---|---|---|---|

| Lipid Metabolism | Decreased free fatty acids | Variable | Significant reduction observed with NFT |

| Antitumor Activity | Induces apoptosis | Limited evidence | Promising results in preliminary studies |

| Neurological Effects | Neuroprotective | Not established | Potential for treating neurodegeneration |

| Bioavailability | Higher | Lower | Improved patient outcomes with NFT |

属性

IUPAC Name |

(2S)-2-formamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11I4NO5/c17-9-4-8(5-10(18)14(9)23)26-15-11(19)1-7(2-12(15)20)3-13(16(24)25)21-6-22/h1-2,4-6,13,23H,3H2,(H,21,22)(H,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRNTTVIRGKKSQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30217422 | |

| Record name | N-Formyl thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671235-41-9 | |

| Record name | N-Formyl thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671235419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL THYROXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JQ6559BER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。